N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Description

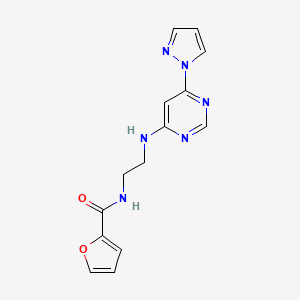

N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. This pyrimidine ring is connected via an aminoethyl linker to a furan-2-carboxamide group. The pyrimidine and pyrazole motifs are common in drug design for their metabolic stability and ability to mimic purine bases, while the furan carboxamide may enhance solubility or target specificity .

Properties

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c21-14(11-3-1-8-22-11)16-6-5-15-12-9-13(18-10-17-12)20-7-2-4-19-20/h1-4,7-10H,5-6H2,(H,16,21)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBKTNSMUATSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via a nucleophilic substitution reaction involving a chloropyrimidine derivative and an amine.

Linking the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are connected through a Buchwald-Hartwig amination reaction, which involves the use of palladium catalysts and appropriate ligands.

Attachment of the Furan Ring: The final step involves the coupling of the furan ring to the pyrimidine-pyrazole intermediate via an ethylamine linker, typically using a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro groups on the pyrazole ring can be reduced to amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the pyrazole ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide. The pyrazole and pyrimidine moieties are known to interact with various biological targets involved in cancer progression.

Case Study: KDM Inhibition

A study reported the synthesis of derivatives that exhibit potent inhibition against histone lysine demethylases (KDMs), which are implicated in cancer. For instance, compounds derived from similar structures demonstrated significant activity against KDM4 (JMJD2) and KDM5 (JARID1), with cellular permeability confirmed through Caco-2 assays .

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| 54j | KDM4 | 0.067 | Selective inhibitor |

| 54k | KDM5 | 0.067 | High cellular permeability |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown efficacy in inhibiting pro-inflammatory mediators.

Case Study: Pyrazole Derivatives

A review highlighted pyrazole-linked thiourea derivatives that exhibited significant anti-inflammatory activity, with one compound showing an IC50 value of 3.17 µM against nitric oxide release in vitro . This suggests that this compound could also possess similar properties, warranting further investigation.

| Compound | Target | IC50 (µM) | Remarks |

|---|---|---|---|

| 120 | iNOS | 1.12 | Potent anti-inflammatory agent |

Antimicrobial Activity

The structural components of this compound may also confer antimicrobial properties.

Case Study: Antimicrobial Screening

Research has demonstrated that compounds with furan and pyrazole rings exhibit antimicrobial activity against various pathogens. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential therapeutic applications in treating infections .

| Compound | Pathogen Type | Activity |

|---|---|---|

| A | Gram-positive | Moderate |

| B | Gram-negative | Significant |

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapeutics. The interactions between the compound and its biological targets can be elucidated through structural biology techniques.

Structural Studies

Crystallographic studies on related compounds have provided insights into the binding modes of these molecules within their targets, revealing key interactions that can guide further optimization .

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby blocking the phosphorylation of key substrates involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound to analogs listed in chemical databases and literature (Table 1). Key structural and functional differences are highlighted:

Core Heterocyclic Modifications

- Compound 940820-54-2: Features a pyrimidine ring substituted with cyclopropyl, methyl, and sulfanyl groups.

- Compound 940271-62-5 : Contains a pyrazolo[3,4-b]pyridine core with a thiophen-2-ylmethyl group. The thiophene (vs. furan in the target compound) offers stronger electron-withdrawing properties, which may affect binding to aromatic residues in target proteins .

Linker and Substituent Variations

- Compound 941083-50-7: Includes a urea-linked phenyl group and a thienylethyl chain. The urea moiety provides rigidity and hydrogen-bonding capacity, contrasting with the flexible aminoethyl linker in the target compound. This difference could influence conformational adaptability during target engagement .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | 940820-54-2 | 940271-62-5 | 941083-50-7 |

|---|---|---|---|---|

| Core Structure | Pyrimidine-pyrazole | Pyrimidine-sulfanyl | Pyrazolopyridine-thiophene | Pyrimidine-urea |

| Aromatic Substituent | Furan-2-carboxamide | Cyclopropyl-methyl | Thiophenmethyl | Phenylurea |

| Linker | Aminoethyl | N/A | N/A | Thienylethyl |

| Predicted LogP | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity) | ~2.8 (moderate) | ~1.8 (lower due to urea) |

Table 1: Structural and inferred physicochemical comparisons.

Research Implications and Challenges

- Target Selectivity : The pyrazole-pyrimidine core may offer improved selectivity for kinases (e.g., JAK or EGFR families) compared to sulfanyl- or thiophene-containing analogs, though experimental validation is required.

- Crystallographic Analysis : Tools like the CCP4 suite could elucidate binding modes by resolving X-ray structures, enabling direct comparison with analogs.

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Furan moiety : A five-membered aromatic ring containing oxygen.

- Pyrimidine ring : A six-membered ring with nitrogen atoms.

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

This unique combination allows for diverse interactions with biological targets.

This compound primarily exhibits its biological activity through the following mechanisms:

- Inhibition of Protein Kinases : The compound acts as an ATP-competitive inhibitor of various protein kinases, notably Protein Kinase B (PKB/Akt), which is crucial in regulating cell growth and survival pathways .

- Modulation of Signaling Pathways : It affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in multiple cellular functions including metabolism, growth, and survival.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Anticancer Activity

Numerous studies have documented the anticancer properties of this compound:

These values indicate potent cytotoxicity against various cancer cell lines, suggesting its potential use as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Moderate oral bioavailability due to extensive first-pass metabolism.

- Distribution : Rapid distribution to tissues, particularly those involved in tumor growth.

- Metabolism : Primarily metabolized by liver enzymes, leading to several active metabolites .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of this compound:

- Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated significant tumor growth inhibition at well-tolerated doses.

- Clinical Trials : Early-phase clinical trials are underway to assess the compound's safety and efficacy in humans, particularly for solid tumors.

- Comparative Studies : Comparative analyses with other pyrazole derivatives indicate that this compound has superior activity against certain cancer types compared to traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.